molecular formula C26H24N2O5S B2961944 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 850932-90-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide

Cat. No. B2961944
CAS RN: 850932-90-0
M. Wt: 476.55
InChI Key: XWUSXYYKAHGFJN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Potential

A study on the synthesis of new sulfonamides with benzodioxane and acetamide moieties highlighted their substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These compounds, including structures related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide, were synthesized and tested for their enzyme inhibitory activities, showing potential for therapeutic applications in diseases related to enzyme malfunction (Abbasi et al., 2019).

Antimicrobial Activities

The antimicrobial potential of compounds within this class has been widely explored. For instance, a variety of N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were synthesized and demonstrated good inhibitory activity against various bacterial strains, showing promise as therapeutic agents for bacterial infections (Abbasi et al., 2017). Another study focused on the synthesis of compounds with the potential to serve as antibacterial agents, revealing potent therapeutic potential against both Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-18-6-2-3-7-19(18)15-28-16-25(21-8-4-5-9-22(21)28)34(30,31)17-26(29)27-20-10-11-23-24(14-20)33-13-12-32-23/h2-11,14,16H,12-13,15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUSXYYKAHGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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